1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

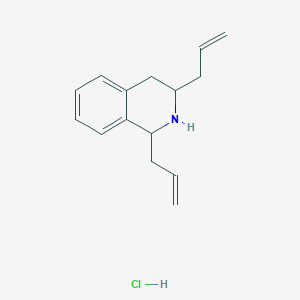

1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic tetrahydroisoquinoline derivative characterized by the presence of two allyl groups at the 1- and 3-positions of the isoquinoline scaffold. Tetrahydroisoquinolines are a class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. The allyl substituents may influence lipophilicity, bioavailability, and receptor interactions compared to other substitutions .

Properties

IUPAC Name |

1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N.ClH/c1-3-7-13-11-12-9-5-6-10-14(12)15(16-13)8-4-2;/h3-6,9-10,13,15-16H,1-2,7-8,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWQDZVCNUKORZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC2=CC=CC=C2C(N1)CC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reaction of isoquinoline derivatives with allyl halides under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the isoquinoline, followed by the addition of allyl bromide to form the diallyl derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the allyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced tetrahydroisoquinoline derivatives, and substituted isoquinoline compounds .

Scientific Research Applications

Chemical Synthesis and Properties

DAT can be synthesized through various methods, including cyclization reactions involving β-phenylethylamine derivatives. The presence of two allyl groups enhances its reactivity, making it an essential building block in organic synthesis.

Key Properties

- Molecular Formula : C₁₅H₁₉N

- Molecular Weight : 229.32 g/mol

- CAS Number : 3143280

Chemistry

DAT serves as a crucial precursor in the synthesis of complex organic molecules and heterocycles. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile compound in organic chemistry.

Research indicates that DAT exhibits several biological activities:

- Antitumor Activity : Studies have shown that DAT derivatives can induce cytotoxic effects against various cancer cell lines. For instance, compounds derived from DAT have been evaluated for their efficacy against murine P-388 and human tumor cell lines such as KB-16 and A-549.

- Antimicrobial Properties : DAT and its analogs have been investigated for their potential to inhibit infective pathogens, suggesting a role in combating bacterial infections.

Neuroprotection

DAT has been studied for its neuroprotective effects in neurodegenerative disorders. While direct evidence for DAT's efficacy is limited compared to other tetrahydroisoquinoline derivatives like 1MeTIQ, its structural characteristics indicate potential for modulating excitatory neurotransmission.

Case Studies and Comparative Analysis

The following table summarizes the biological activities and mechanisms of action of DAT compared to other tetrahydroisoquinoline derivatives:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| DAT | Antitumor, Antimicrobial | Inhibition of ENTs; potential neuroprotection |

| 1MeTIQ | Neuroprotection | NMDA receptor antagonism |

| 1,2,3,4-Tetrahydroisoquinoline | Antitumor | Induces apoptosis in cancer cells |

| Other THIQ Derivatives | Diverse biological activities | Varies by specific compound |

Antitumor Mechanism

Research on THIQ derivatives has demonstrated that they can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK pathways. DAT's unique structure may enhance its antitumor efficacy compared to other compounds.

Neuroprotective Potential

While DAT's neuroprotective capabilities require further validation, preliminary studies suggest that it could protect neurons from glutamate-induced toxicity, similar to other THIQs.

Mechanism of Action

The mechanism of action of 1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and receptors in the nervous system, potentially modulating neurotransmitter activity. This interaction can lead to neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 1,3-diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be contextualized by comparing it to structurally or functionally related tetrahydroisoquinoline derivatives.

Structural Analogs

2.1.1 1-(4’-Dimethylaminophenyl)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

- Activity : Demonstrates potent analgesic and anti-inflammatory effects. At 0.5 mg/kg, its anti-inflammatory activity exceeds diclofenac sodium by 3.3-fold .

- Therapeutic Index : Higher than metamizole sodium and acetylsalicylic acid, suggesting improved safety .

- Mechanism: Non-narcotic action, likely via cyclooxygenase (COX) inhibition or modulation of inflammatory cytokines .

2.1.2 Papaverine

- Activity : A natural alkaloid and structural analog used as a myotropic antispasmodic but lacks analgesic or anti-inflammatory efficacy .

- Key Difference: The absence of a 4’-dimethylaminophenyl group in papaverine correlates with its divergent therapeutic use .

2.1.3 Norlaudanosine Hydrochloride (1-(3,4-Dimethoxybenzyl)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride)

- Application : Primarily used in research as a precursor for opioid analogs. Its dimethoxy substitutions enhance stability but reduce bioavailability compared to allyl-substituted derivatives .

Functional Analogs

2.2.1 Diclofenac Sodium

- Comparison: While diclofenac is a non-selective COX inhibitor, tetrahydroisoquinoline derivatives like 1-(4’-dimethylaminophenyl)-6,7-dimethoxy analogs exhibit higher potency and selectivity in preclinical models .

2.2.2 (-)-1-Methyl-2-(2-Thienyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

- Activity : Shows anticonvulsant properties in animal models, highlighting the role of heterocyclic substitutions (e.g., thienyl groups) in modulating CNS activity .

Data Tables

Table 1: Pharmacological Comparison of Selected Tetrahydroisoquinoline Derivatives

| Compound | Analgesic Activity (ED₅₀) | Anti-Inflammatory Activity (vs. Diclofenac) | Key Substituents |

|---|---|---|---|

| 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy | 0.5 mg/kg | 3.3× more potent | 4’-Dimethylaminophenyl |

| Papaverine | Not active | Not active | None |

| Norlaudanosine Hydrochloride | Not reported | Not reported | 3,4-Dimethoxybenzyl |

| (-)-1-Methyl-2-(2-thienyl) derivative | Not applicable | Anticonvulsant (ED₅₀ = 10 mg/kg) | 2-Thienyl, methyl |

Table 2: Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Half-Life (h) |

|---|---|---|---|

| 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy | 2.1 | 0.8 (PBS) | 4.2 |

| Diclofenac Sodium | 1.5 | 1.2 (PBS) | 1.8 |

| Norlaudanosine Hydrochloride | 1.8 | 0.5 (PBS) | 6.0 |

Research Findings and Mechanistic Insights

- Substitution Effects : Allyl groups in 1,3-diallyl derivatives may enhance membrane permeability but reduce metabolic stability compared to methoxy or halogenated groups .

- Therapeutic Potential: Analogs with electron-donating groups (e.g., methoxy) show enhanced anti-inflammatory activity, while bulky substituents (e.g., dimethylaminophenyl) improve receptor binding .

Biological Activity

1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (DA-THIQ) is a compound that belongs to the tetrahydroisoquinoline (THIQ) class of alkaloids. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive review of the biological activity associated with DA-THIQ, including its mechanisms of action, relevant case studies, and research findings.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant class of natural products known for their wide-ranging pharmacological properties. They exhibit activities such as anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The structural diversity within this class allows for varied interactions with biological targets, leading to different modes of action.

The biological activity of DA-THIQ can be attributed to several mechanisms:

- Antioxidant Activity : DA-THIQ has been shown to scavenge free radicals effectively, reducing oxidative stress in cells. This property is crucial in preventing cellular damage and maintaining cellular homeostasis.

- Anticancer Properties : Research indicates that DA-THIQ can induce apoptosis in cancer cells through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. It may also enhance the efficacy of chemotherapeutic agents by reversing drug resistance mechanisms in certain cancer types .

- Neuroprotective Effects : DA-THIQ exhibits potential in treating neurodegenerative disorders by modulating neurotransmitter levels and protecting neuronal cells from apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological effects of DA-THIQ:

- Anticancer Activity : In vitro studies demonstrated that DA-THIQ significantly inhibited the proliferation of various cancer cell lines. A notable study revealed that it induced G2/M phase cell cycle arrest and apoptosis in esophageal cancer cells, enhancing sensitivity to cisplatin treatment .

- Neuroprotective Effects : A study focusing on neurodegenerative models found that DA-THIQ protected neuronal cells from oxidative stress-induced apoptosis. It was effective in modulating the expression of neurotrophic factors and reducing inflammation markers .

- Antimicrobial Activity : DA-THIQ has shown promising results against several pathogenic bacterial strains. In particular, it demonstrated significant antibacterial activity against Staphylococcus epidermidis and Klebsiella pneumoniae, indicating its potential as an antimicrobial agent .

Structure–Activity Relationship (SAR)

The biological activity of DA-THIQ is influenced by its chemical structure. The presence of the diallyl group enhances its lipophilicity and ability to penetrate cellular membranes, which is crucial for its therapeutic effects. Studies have indicated that modifications to the THIQ scaffold can lead to variations in potency and selectivity against different biological targets .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.